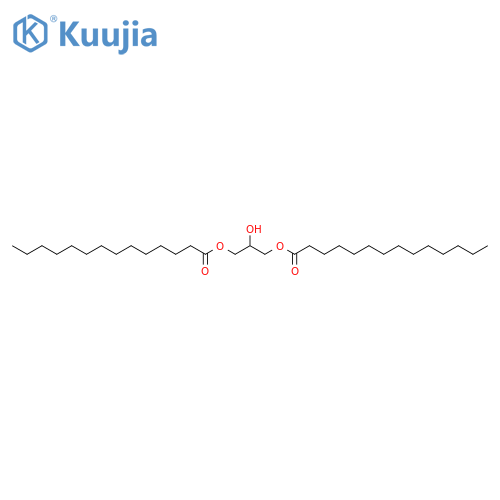Cas no 7770-09-4 (1,3-Dimyristin)

1,3-Dimyristin structure
1,3-Dimyristin 化学的及び物理的性質
名前と識別子
-
- 1,3-dimyristin (c14:0)
- 1,3-Dimyristin
- 1,2,3-Propanetriol 1,3-dimyristate
- 1,3-bis-myristoyloxy-propan-2-ol
- 1,3-dimyristoylglycerine
- 1,3-dimyristoylglycerol
- 1,3-di-O-tetradecanoylglycerol
- 1,3-ditetradecanoylglycerol
- 1,3-ditetradecanoyl-rac-glycerol
- 1-O,3-O-Dimyristoyl-L-glycerol
- 2-hydroxypropane-1,3-diyl dimyristate
- Dimyristic acid 2-hydroxy-1,3-propanediyl ester
- DIMYRISTIN 1-3 ISOMER
- glyceryl 1,3-dimyristate
- 2-Hydroxypropane-1,3-diyl ditetradecanoate
- 1,3-Dimyristin, ~99%
- dimyristin
- (2-hydroxy-3-tetradecanoyloxypropyl) tetradecanoate
- NS00044591
- 2-HYDROXY-3-TETRADECANOYLOXYPROPYL) TETRADECANOATE
- NSC 404226
- NSC-404226
- 7770-09-4
- JADYBWICRJWGBW-UHFFFAOYSA-N
- CS-0185809
- DG(14:0/0:0/14:0)
- 2-Hydroxy-3-(tetradecanoyloxy)propyl myristate #
- UNII-D8G6O94TLM
- NSC404226
- Tetradecanoic acid, 2-hydroxy-1,3-propanediyl ester
- HY-W127588
- DAG(14:0/0:0/14:0)
- 1-Tetradecanoyl-3-tetradecanoyl-sn-glycerol
- 1-Myristoyl-3-myristoyl-sn-glycerol
- 1,3-DIMYRISTIN (C14
- Diacylglycerol(14:0/0:0/14:0)
- D8G6O94TLM
- 1,3-Dimyristoyl-glycerol
- 2-Hydroxy-3-(tetradecanoyloxy)propyl myristate
- EINECS 231-864-9
- Q27276244
- SCHEMBL2733835
- DTXSID30228331
- G61770
- 2-HYDROXY-3-(TETRADECANOYLOXY)PROPYL TETRADECANOATE
- DTXCID50150822
-
- インチ: InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-27-29(32)28-36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3
- InChIKey: JADYBWICRJWGBW-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)O
計算された属性
- せいみつぶんしりょう: 512.44400
- どういたいしつりょう: 512.44407501g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 36
- 回転可能化学結合数: 30
- 複雑さ: 438
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.8Ų
- 疎水性パラメータ計算基準値(XlogP): 11.9
じっけんとくせい
- 密度みつど: 0.9±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 585.4±17.0 °C at 760 mmHg
- フラッシュポイント: 170.0±14.4 °C
- PSA: 72.83000
- LogP: 8.83590
- じょうきあつ: 0.0±3.7 mmHg at 25°C
1,3-Dimyristin セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- WGKドイツ:1
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,3-Dimyristin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-220547A-500 mg |
1,3-Dimyristoyl-glycerol, |
7770-09-4 | >99% | 500MG |
¥579.00 | 2023-07-10 | |
| Larodan | 32-1403-11-250mg |
1,3-Dimyristin |
7770-09-4 | >99% | 250mg |
€246.00 | 2025-03-07 | |
| 1PlusChem | 1P01LJD9-500mg |
tetradecanoic acid, 2-hydroxy-1,3-propanediyl ester |
7770-09-4 | ≥98% | 500mg |
$140.00 | 2024-04-21 | |
| 1PlusChem | 1P01LJD9-250mg |
tetradecanoic acid, 2-hydroxy-1,3-propanediyl ester |
7770-09-4 | ≥98% | 250mg |
$106.00 | 2024-04-21 | |
| MedChemExpress | HY-W127588-100mg |
1,3-Dimyristoyl-glycerol |
7770-09-4 | 100mg |
¥731 | 2024-05-22 | ||
| TRC | D479615-10g |
1,3-Dimyristin |
7770-09-4 | 10g |
$ 800.00 | 2023-09-07 | ||
| TRC | D479615-1g |
1,3-Dimyristin |
7770-09-4 | 1g |
$150.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-220547-50 mg |
1,3-Dimyristoyl-glycerol, |
7770-09-4 | >99% | 50mg |
¥376.00 | 2023-07-10 | |
| Larodan | 32-1403-8-50mg |
1,3-Dimyristin |
7770-09-4 | >99% | 50mg |
€79.00 | 2025-03-07 | |
| Larodan | 32-1403-13-1g |
1,3-Dimyristin |
7770-09-4 | >99% | 1g |
€573.00 | 2025-03-07 |
1,3-Dimyristin 関連文献
-
1. 591. An X-ray and thermal examination of the glycerides. Part XI. The 1 : 2-diglycerides, and further observations on 1 : 3-diglyceridesR. J. Howe,T. Malkin J. Chem. Soc. 1951 2663
-
2. 1050. Colouring matters of the aphididae. Part XXV. A comparison of aphid constituents with those of their host plants. A glyceride of sorbic acidJ. H. Bowie,D. W. Cameron J. Chem. Soc. 1965 5651
-
Smita Panchal,Ankita Asati,G. N. V. Satyanarayana,Alok Raghav,Jamal Ahmad,Devendra K. Patel RSC Adv. 2016 6 91629
-
5. 85. An X-ray and thermal examination of the glycerides. Part X. Symmetrical mono-oleoyl and monoelaidoyl disaturated triglyceridesT. Malkin,B. R. Wilson J. Chem. Soc. 1949 369
7770-09-4 (1,3-Dimyristin) 関連製品
- 555-43-1(Tristearin)
- 555-44-2(Tripalmitin)
- 9005-66-7(Polysorbate 40)
- 60456-26-0([(2R)-oxiran-2-yl]methyl butanoate)
- 65031-96-1([(2S)-oxiran-2-yl]methyl butanoate)
- 65381-09-1(Caprylic/Capric Triglyceride)
- 123-94-4(Monostearin)
- 9005-67-8(Tween 60)
- 1338-39-2(Sorbitan Monolaurate)
- 31566-31-1(Glycerol Monostearate)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
